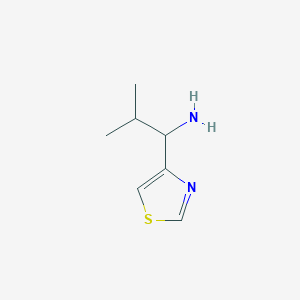
2-Methyl-1-(1,3-thiazol-4-YL)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-(1,3-thiazol-4-YL)propan-1-amine is a heterocyclic organic compound containing a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many biologically active compounds, including vitamins and drugs
準備方法
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring, followed by amination reactions to introduce the amine group .
Industrial Production Methods: Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the amine group, converting it to an amine or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
科学的研究の応用
2-Methyl-1-(1,3-thiazol-4-YL)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
作用機序
The mechanism of action of 2-Methyl-1-(1,3-thiazol-4-YL)propan-1-amine involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target .
類似化合物との比較
- 1-(1,3-Thiazol-2-yl)propan-1-amine dihydrochloride
- 1-(2-Methyl-1,3-thiazol-4-yl)ethanamine dihydrochloride
- 1-(2-Methyl-1,3-thiazol-4-yl)methanamine dihydrochloride
Comparison: 2-Methyl-1-(1,3-thiazol-4-YL)propan-1-amine is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it suitable for specific applications .
特性
分子式 |
C7H12N2S |
|---|---|
分子量 |
156.25 g/mol |
IUPAC名 |
2-methyl-1-(1,3-thiazol-4-yl)propan-1-amine |
InChI |
InChI=1S/C7H12N2S/c1-5(2)7(8)6-3-10-4-9-6/h3-5,7H,8H2,1-2H3 |
InChIキー |
MZYSRMUFWGDMPV-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C1=CSC=N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Butyl[(3,4,5-trifluorophenyl)methyl]amine](/img/structure/B13308692.png)
![4-Methyl-2-{[(2-methylbutan-2-yl)amino]methyl}phenol](/img/structure/B13308693.png)
![2-chloro-N-[1-(furan-2-yl)ethyl]aniline](/img/structure/B13308695.png)


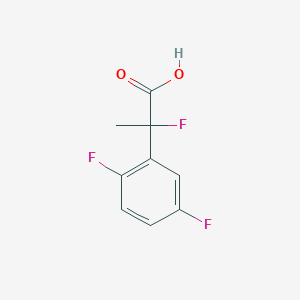
![4-[2-(Methylsulfanyl)ethyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13308711.png)
![Methyl octahydro-1H-cyclopenta[b]pyridine-4-carboxylate](/img/structure/B13308716.png)
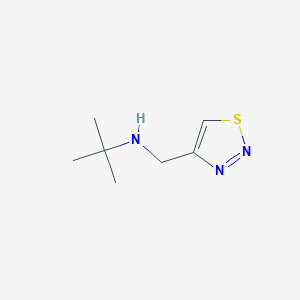
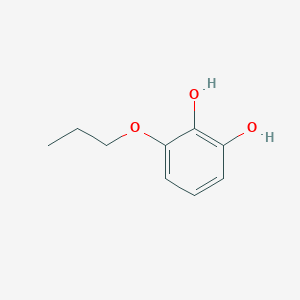
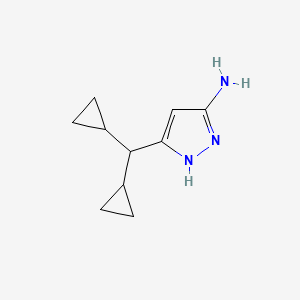
![4-Chloro-1-[(5-methyloxolan-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13308735.png)
